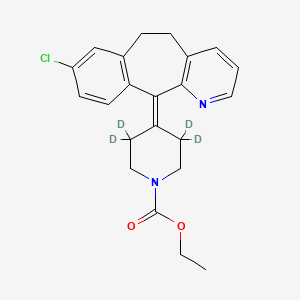

3-Hydroxy desloratadine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23ClN2O2 |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i9D2,10D2 |

InChI Key |

JCCNYMKQOSZNPW-YQUBHJMPSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)([2H])[2H])C(=O)OCC)[2H] |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy Desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Hydroxy desloratadine-d4, a key analytical tool in the development and study of the second-generation antihistamine, desloratadine.

Core Concepts

This compound is the deuterium-labeled analogue of 3-Hydroxy desloratadine, the primary and active metabolite of desloratadine. The incorporation of four deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for bioanalytical assays.[1] Its primary application is in pharmacokinetic and bioequivalence studies, where it ensures the accurate quantification of desloratadine and its 3-hydroxy metabolite in biological matrices such as human plasma.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₅D₄ClN₂O |

| Molecular Weight | 330.85 g/mol |

| Appearance | White to off-white or pale yellow solid[4] |

| Solubility | Soluble in methanol, DMSO, and ethanol. Sparingly soluble in aqueous buffers.[5] |

| Storage | Store at -20°C for long-term stability. |

Metabolic Pathway of Desloratadine

Desloratadine undergoes extensive metabolism in the liver to form its major active metabolite, 3-hydroxydesloratadine. This process is subsequently followed by glucuronidation.[6] The formation of 3-hydroxydesloratadine is a two-step process involving N-glucuronidation by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10), followed by 3-hydroxylation of the N-glucuronide by cytochrome P450 2C8 (CYP2C8).[4]

Pharmacokinetic Data

The pharmacokinetic parameters of desloratadine and its metabolite, 3-hydroxydesloratadine, have been well-characterized in healthy adult volunteers. The following tables summarize key pharmacokinetic data from a multi-dose study where subjects received a 5mg oral dose of desloratadine once daily for 10 days.[7]

Table 1: Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy desloratadine [7]

| Parameter | Desloratadine (Mean) | 3-Hydroxy desloratadine (Mean) |

| Cmax (µg/L) | 3.98 | 1.99 |

| Tmax (hours) | 3.17 | 4.76 |

| AUC(24h) (µg/L*h) | 56.9 | 32.3 |

| t1/2 (hours) | 26.8 | 36.0 |

Table 2: Dose-Proportionality of Desloratadine and 3-Hydroxy desloratadine in Healthy Korean Volunteers [8]

| Dose | Desloratadine Cmax (µg/L) | Desloratadine AUCinf (µgh/L) | 3-OH desloratadine Cmax (µg/L) | 3-OH desloratadine AUCinf (µgh/L) |

| 5 mg | 2.4 | 37.9 | - | - |

| 10 mg | 5.0 | 81.8 | - | - |

| 20 mg | 9.9 | 172.2 | - | - |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Piperidine-2,2,6,6-d4-4-one

A common method for introducing deuterium at the α-positions to a carbonyl group is through acid or base-catalyzed exchange with deuterium oxide (D₂O).

-

Materials: 4-Piperidone monohydrate hydrochloride, Deuterium oxide (D₂O), Potassium carbonate (K₂CO₃).

-

Procedure:

-

Dissolve 4-Piperidone monohydrate hydrochloride in D₂O.

-

Add K₂CO₃ portion-wise to basify the solution and catalyze the H-D exchange.

-

Stir the reaction mixture at an elevated temperature (e.g., 50-70°C) for a sufficient period (e.g., 24-48 hours) to allow for complete exchange.

-

Monitor the reaction progress by ¹H NMR spectroscopy until the signals for the α-protons disappear.

-

Extract the deuterated product with a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography.

-

Step 2: Synthesis of 3-Hydroxy desloratadine

The synthesis of the non-deuterated 3-hydroxydesloratadine has been reported and can be adapted for the deuterated analogue. A multi-step synthesis starting from 3-methyl pyridine has been described. A key intermediate is 8-chloro-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-one. This ketone can then be reacted with the Grignard reagent derived from 4-chloro-N-(tert-butoxycarbonyl)piperidine-2,2,6,6-d4, followed by dehydration and deprotection to yield desloratadine-d4. Subsequent hydroxylation at the 3-position would lead to the final product.

A more direct approach, if starting from desloratadine-d4, would involve the introduction of a hydroxyl group at the 3-position. A reported synthesis of 3-hydroxydesloratadine involves the demethylation of a 3-methoxy precursor.

-

Materials: A suitable precursor to the tricyclic core of desloratadine, Piperidine-2,2,6,6-d4-4-one, Grignard reaction reagents, reagents for hydroxylation and deprotection.

-

Procedure (Illustrative, based on non-deuterated synthesis):

-

The synthesis of the tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-one, is a multi-step process.

-

The deuterated piperidone is then coupled with the tricyclic ketone via a Wittig or Horner-Wadsworth-Emmons reaction to form the exocyclic double bond, yielding a protected form of desloratadine-d4.

-

Subsequent deprotection gives desloratadine-d4.

-

The introduction of the 3-hydroxy group can be achieved through a series of reactions, potentially involving nitration, reduction to an amine, diazotization, and hydrolysis, or through the demethylation of a 3-methoxy analogue.

-

Analytical Method: LC-MS/MS for Quantification in Human Plasma

The following is a representative LC-MS/MS method for the simultaneous quantification of desloratadine and 3-hydroxydesloratadine in human plasma, using this compound as an internal standard.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE) [2]

-

Materials: Human plasma, this compound internal standard solution, Methyl tert-butyl ether (MTBE), 0.1 M Sodium Hydroxide.

-

Procedure:

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound).

-

Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

-

Add 3 mL of MTBE, vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Chromatographic Conditions [3]

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of Methanol:Acetonitrile (60:40 v/v) and 10mM Ammonium formate (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions [3]

-

Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Desloratadine: m/z 311.10 → 259.20

-

3-Hydroxy desloratadine: m/z 327.10 → 275.10

-

This compound (IS): m/z 331.10 → 279.10

-

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion

This compound is an indispensable tool for the accurate quantification of desloratadine and its active metabolite in biological samples. This guide has provided a detailed overview of its properties, the metabolic pathway of its parent compound, relevant pharmacokinetic data, and comprehensive experimental protocols for its synthesis and analytical application. The information presented herein is intended to support researchers and drug development professionals in their ongoing work with this important antihistamine.

References

- 1. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. 3-Hydroxydesloratadine, 119410-08-1, High-Purity, SMB01318, Sigma Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Desloratadine | 100643-71-8 [chemicalbook.com]

- 6. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

An In-depth Technical Guide to the Synthesis of 3-Hydroxy desloratadine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Hydroxy desloratadine-d4, an isotopically labeled active metabolite of loratadine. This document outlines a detailed multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the chemical transformations. The information herein is intended to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.

Introduction

3-Hydroxy desloratadine is the major active metabolite of desloratadine, which itself is the active metabolite of the second-generation antihistamine, loratadine. The deuterated analog, this compound, serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification in biological matrices. The strategic incorporation of four deuterium atoms provides a distinct mass shift without significantly altering the molecule's physicochemical properties. This guide details a plausible synthetic route, leveraging a known multi-step synthesis of the non-labeled compound and incorporating a key deuteration step.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the preparation of a deuterated N-methyl-4-piperidone-d4 intermediate. This key building block is then integrated into a multi-step sequence to construct the tricyclic core and introduce the hydroxyl functionality, culminating in the target molecule. The overall pathway is a modification of a known 12-step synthesis of 3-Hydroxy desloratadine.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for the analogous non-deuterated synthesis.

| Step | Product Name | Starting Material | Reagents and Conditions | Expected Yield (%) |

| 1 | N-methyl-4-piperidone-d4 | N-methyl-4-piperidone | NaOD, D₂O, 80°C | >95 (Isotopic Purity) |

| 2 | 5-methylpyridine-3-sulfonic acid | 3-Picoline | fuming H₂SO₄, HgSO₄, 220-230°C | 46 |

| 3 | 5-methylpyridine-3-ol | 5-methylpyridine-3-sulfonic acid | NaOH, H₂O, 210°C | 61 |

| 4 | 3-methoxy-5-methylpyridine | 5-methylpyridine-3-ol | PPh₃, DIAD, MeOH, THF | 57 |

| 5 | 3-methoxy-5-methylpyridine-N-oxide | 3-methoxy-5-methylpyridine | 30% H₂O₂, Acetic acid, 120°C | 98 |

| 6 | 5-methoxy-3-methylpicolinonitrile | 3-methoxy-5-methylpyridine-N-oxide | TMSCN, CH₂Cl₂, reflux | 83 |

| 7 | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone | 5-methoxy-3-methylpicolinonitrile | 3-chlorobenzyl magnesium chloride, THF | 75 |

| 8 | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone | NaBH₄, MeOH | 95 |

| 9 | 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine | 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol | Red P, I₂, Acetic acid | 80 |

| 10 | 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine | PPA, 140°C | 70 |

| 11 | 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | N-methyl-4-piperidone-d4, TiCl₄, Zn, THF | 60 |

| 12 | This compound | 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | BBr₃, CH₂Cl₂ | 83 |

Experimental Protocols

Step 1: Synthesis of N-methyl-4-piperidone-d4

This procedure is adapted from a general method for deuterating cyclic amines.

-

Materials: N-methyl-4-piperidone, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD) in D₂O (40 wt. %).

-

Procedure: To a round-bottom flask is added N-methyl-4-piperidone (1.0 eq). Deuterium oxide is added, followed by a 40% solution of sodium deuteroxide in D₂O. The mixture is stirred at 80°C for 6 hours. After cooling, the mixture is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-methyl-4-piperidone-d4. The isotopic purity should be confirmed by mass spectrometry.

Steps 2-10: Synthesis of the Tricyclic Ketone Intermediate

The following procedures are based on the synthesis of the non-deuterated intermediate as described by Tian et al.[3].

-

Step 2: 5-methylpyridine-3-sulfonic acid: To a stirred solution of 3-picoline in 50% fuming H₂SO₄ at 0°C is added HgSO₄. The mixture is heated at 220-230°C for 16 hours. After cooling, anhydrous ethanol is added, and the precipitate is filtered to give the product.[3]

-

Step 3: 5-methylpyridine-3-ol: NaOH is heated to 180°C in a stainless steel reactor. Water and 5-methylpyridine-3-sulfonic acid are added, and the reaction is heated to 210°C for 30 minutes. After cooling and dilution with water, the aqueous phase is neutralized and extracted with CH₂Cl₂.[3]

-

Step 4: 3-methoxy-5-methylpyridine: To a solution of 5-methylpyridine-3-ol in dry THF is added triphenylphosphine, diethyldiazadicarboxylate (DIAD), and dry methanol below 20°C. The reaction is stirred at room temperature for 12 hours.[3]

-

Step 5: 3-methoxy-5-methylpyridine-N-oxide: To a solution of 3-methoxy-5-methylpyridine in acetic acid is added 30% H₂O₂ and stirred at 120°C for 12 hours.[3]

-

Step 6: 5-methoxy-3-methylpicolinonitrile: To a solution of 3-methoxy-5-methylpyridine-N-oxide in CH₂Cl₂ is added trimethylsilyl cyanide (TMSCN), and the mixture is refluxed.[3]

-

Step 7: 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanone: A solution of 5-methoxy-3-methylpicolinonitrile in THF is added to a solution of 3-chlorobenzyl magnesium chloride in THF at 0°C.[3]

-

Step 8: 1-(3-chlorophenyl)-2-(5-methoxy-3-pyridyl)ethanol: To a solution of the ketone from the previous step in methanol is added NaBH₄.[3]

-

Step 9: 2-(2-(3-chlorophenyl)ethyl)-5-methoxypyridine: The alcohol from the previous step is treated with red phosphorus and iodine in acetic acid.[3]

-

Step 10: 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one: The product from the previous step is heated with polyphosphoric acid (PPA) at 140°C.[3]

Step 11: Synthesis of 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (McMurry Reaction)

This step introduces the deuterated piperidine ring.

-

Materials: 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one, N-methyl-4-piperidone-d4, Titanium(IV) chloride (TiCl₄), Zinc dust, Dry Tetrahydrofuran (THF).

-

Procedure: In a flame-dried, inert atmosphere flask, low-valent titanium reagent is prepared in situ from TiCl₄ and zinc dust in dry THF. A solution of the tricyclic ketone and N-methyl-4-piperidone-d4 in dry THF is then added to the slurry of the low-valent titanium reagent. The reaction mixture is refluxed until the starting materials are consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched and worked up to isolate the product.

Step 12: Synthesis of this compound

This is the final demethylation step.

-

Materials: 8-Chloro-3-methoxy-11-(1-methyl-piperidin-4-ylidene-d4)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine, Boron tribromide (BBr₃), Dry Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of the methoxy-intermediate in dry CH₂Cl₂ at -20°C is added a solution of BBr₃ in CH₂Cl₂. The reaction is stirred at room temperature for 12 hours. The reaction mixture is cooled and quenched with concentrated aqueous ammonia. The organic layer is separated, and the aqueous layer is extracted. The combined organic phases are dried and concentrated. The crude product is purified by column chromatography to afford this compound.[3]

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis of N-methyl-4-piperidone-d4.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy desloratadine-d4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action for 3-Hydroxy desloratadine-d4. As the deuterated stable isotope-labeled version of 3-Hydroxy desloratadine, its primary application is as an internal standard for robust quantification in mass spectrometry-based bioanalytical studies. The core mechanism of action is identical to that of its non-labeled counterpart, 3-Hydroxy desloratadine, which is the major active metabolite of the second-generation antihistamine, desloratadine.[1][2] This guide elucidates the metabolic pathway, the primary pharmacological target, downstream signaling effects, and relevant quantitative data. Detailed experimental methodologies are provided to offer insight into the foundational research establishing these properties.

Introduction and Metabolic Pathway

This compound is the deuterium-labeled form of 3-Hydroxy desloratadine.[3] Stable isotope labeling does not alter the fundamental pharmacodynamic properties of a molecule; therefore, the mechanism of action is directly translatable from 3-Hydroxy desloratadine. This compound is the principal active metabolite of desloratadine, which itself is the active metabolite of loratadine.[4][5]

The metabolic conversion is a critical aspect of its pharmacology. Desloratadine undergoes extensive hepatic metabolism to form 3-Hydroxy desloratadine, which is subsequently inactivated via glucuronidation.[6][7] The conversion involves N-glucuronidation by the enzyme UGT2B10, followed by 3-hydroxylation via CYP2C8, and subsequent deconjugation.[6][8]

References

The In Vivo Metabolic Fate of 3-Hydroxy Desloratadine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of 3-Hydroxy desloratadine-d4, a deuterated isotopologue of the major active metabolite of desloratadine. While specific in vivo studies on the deuterated form are not extensively published, its metabolic pathway is presumed to mirror that of the non-deuterated (endogenous) 3-Hydroxy desloratadine. This document synthesizes available data on the metabolism of desloratadine and its primary metabolites to project the biotransformation of this compound. The inclusion of deuterium atoms serves as a stable isotope tracer, invaluable for quantitative analysis in pharmacokinetic studies.[1][2]

Introduction to Desloratadine and its Major Metabolite

Desloratadine is a long-acting, non-sedating second-generation antihistamine and the major active metabolite of loratadine.[3] It is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[4] In vivo, desloratadine undergoes extensive metabolism, with the primary pathway being hydroxylation to form 3-Hydroxy desloratadine.[5][6] This metabolite is also pharmacologically active and contributes to the overall therapeutic effect.

The deuterated form, this compound, is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 3-Hydroxy desloratadine in biological matrices.[7] Understanding its metabolic stability and pathways is crucial for interpreting pharmacokinetic data accurately.

Metabolic Pathways

The metabolism of desloratadine is a multi-step process primarily occurring in the liver. The formation of 3-Hydroxy desloratadine is a key step, followed by further conjugation.

Formation of 3-Hydroxy Desloratadine

The hydroxylation of desloratadine to 3-Hydroxy desloratadine is a complex enzymatic process. It has been demonstrated that this conversion involves a sequential reaction of N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8, and subsequent deconjugation.[8][9][10]

Subsequent Glucuronidation

Following its formation, 3-Hydroxy desloratadine is further metabolized via glucuronidation.[11][12] This Phase II metabolic reaction involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming 3-Hydroxy desloratadine-O-glucuronide. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolite, facilitating its excretion from the body.[11][13]

The metabolic pathway of desloratadine is depicted in the following diagram:

For this compound, it is anticipated to follow the same glucuronidation pathway. The presence of deuterium atoms is generally not expected to alter the site of metabolism, although a kinetic isotope effect might slightly decrease the rate of the reaction.

Quantitative Pharmacokinetic Data

Pharmacokinetic parameters for desloratadine and its metabolite, 3-Hydroxy desloratadine, have been well-characterized in healthy adults. The following tables summarize key quantitative data from single and multiple-dose studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Desloratadine and 3-Hydroxy Desloratadine

| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |

| Cmax (µg/L) | 3.98 | 1.99 | [14] |

| Tmax (h) | 3.17 | 4.76 | [14] |

| AUC(24h) (µg/L·h) | 56.9 | 32.3 | [14] |

| Half-life (t½) (h) | 26.8 | 36.0 | [14] |

Data from a study with a 5 mg oral dose of desloratadine once daily for 10 days in healthy adults.[14]

Table 2: Effect of Food on Single-Dose (7.5 mg) Desloratadine Bioavailability

| Parameter | Fed State | Fasted State | Reference |

| Cmax (µg/L) | 3.53 | 3.30 | [15] |

| AUC(S) (µg/L·h) | 61.0 | 61.9 | [15] |

| AUC(∞) (µg/L·h) | 62.5 | 63.5 | [15] |

These results indicate that food does not have a clinically significant effect on the oral bioavailability of desloratadine.[15]

Experimental Protocols

The following sections detail generalized methodologies for key experiments that would be employed to study the in vivo metabolic fate of a compound like this compound.

In Vivo Pharmacokinetic Study Protocol

A typical in vivo study to determine the pharmacokinetic profile of this compound would involve the following steps:

-

Subject Recruitment: Healthy adult volunteers are screened and enrolled based on specific inclusion and exclusion criteria.[14]

-

Dosing: Subjects receive a single oral dose of this compound.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. Urine and feces may also be collected to assess excretion pathways.

-

Bioanalysis: Plasma concentrations of this compound and its potential metabolites (e.g., the glucuronide conjugate) are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

A workflow for such a study is illustrated below:

Metabolite Identification Protocol

To identify the metabolites of this compound, the following experimental approach would be taken:

-

In Vivo Dosing: An animal model (e.g., humanized-liver mice) or human subjects would be dosed with this compound.[13]

-

Sample Collection: Plasma, urine, and feces are collected over a specified period.

-

Sample Preparation: Samples are extracted to isolate the parent drug and its metabolites.

-

High-Resolution Mass Spectrometry (HRMS): Samples are analyzed using LC-HRMS to detect and identify potential metabolites based on their accurate mass and fragmentation patterns. The deuterium label would aid in distinguishing drug-related material from endogenous compounds.

-

Structural Elucidation: The chemical structures of the identified metabolites are confirmed using techniques such as NMR spectroscopy.

Excretion

Desloratadine and its metabolites are eliminated from the body through both renal and fecal routes. Following administration of radiolabeled desloratadine, approximately 41% of the radioactivity is recovered in the urine and 47% in the feces as metabolites.[16] It is expected that the primary excretory product of this compound would be its glucuronide conjugate, eliminated via similar pathways.

Conclusion

The in vivo metabolic fate of this compound is predicted to be primarily driven by Phase II glucuronidation to form this compound-O-glucuronide, which is then excreted in urine and feces. This pathway is analogous to that of the endogenous 3-Hydroxy desloratadine. The deuterium labeling provides a powerful tool for researchers in drug development, enabling precise quantification and metabolite identification. The data and protocols presented in this guide offer a foundational understanding for designing and interpreting in vivo studies involving this important deuterated metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medicine.com [medicine.com]

- 4. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. researchgate.net [researchgate.net]

- 8. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism of desloratadine by chimeric TK-NOG mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oral bioavailability of desloratadine is unaffected by food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterium Labeling in the Study of Desloratadine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterium labeling in the research of desloratadine and its metabolites. It delves into the core purposes of this technique, from its critical role in bioanalytical quantification to its potential for influencing metabolic pathways. This document synthesizes key findings, presents quantitative data in a structured format, and offers detailed experimental protocols for professionals in drug development and associated scientific fields.

Core Principles: The Purpose of Deuterium Labeling

Deuterium, a stable, non-radioactive isotope of hydrogen, has become an invaluable tool in pharmaceutical research. In the context of desloratadine, a potent, long-acting, non-sedating second-generation antihistamine, deuterium labeling serves two primary purposes: as a superior internal standard for bioanalytical methods and as a potential modulator of pharmacokinetic properties through the kinetic isotope effect (KIE).

Deuterated Desloratadine as an Internal Standard

The most prevalent and well-documented application of deuterium-labeled desloratadine (such as Desloratadine-d5 and Desloratadine-d4) is its use as an internal standard (IS) in quantitative bioanalysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for their ability to ensure accuracy, precision, and reliability.[1]

An ideal internal standard should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variability in extraction recovery, chromatographic retention, and ionization efficiency.[1] Deuterated analogs of desloratadine are ideal for this purpose as they co-elute with the non-labeled drug and its metabolites and experience similar matrix effects, differing only in their mass-to-charge ratio (m/z), which allows for their distinct detection by the mass spectrometer.[1]

The Kinetic Isotope Effect (KIE) and Its Potential Impact on Desloratadine Metabolism

Beyond its use as an analytical tool, deuterium labeling has the potential to alter the metabolic profile of drugs. This is due to the Kinetic Isotope Effect (KIE), a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down the rate of a chemical reaction, particularly when the cleavage of the carbon-hydrogen bond is the rate-limiting step.[2][3]

-

Slow down the rate of metabolism: This could lead to a longer half-life and increased exposure (AUC) of the parent drug.

-

Alter metabolic pathways: By slowing one metabolic route, the drug may be shunted towards alternative pathways, potentially reducing the formation of undesirable or toxic metabolites.[3]

Given that the primary metabolic pathway of desloratadine involves hydroxylation, a process often mediated by cytochrome P450 enzymes that involves C-H bond cleavage, deuteration at specific positions could potentially influence its pharmacokinetic profile. However, without direct experimental evidence for desloratadine, this remains a theoretical application based on established principles in medicinal chemistry.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for desloratadine and its major active metabolite, 3-hydroxydesloratadine. This data is compiled from studies in healthy adult volunteers and highlights the variability observed between extensive and poor metabolizers.

Table 1: Pharmacokinetic Parameters of Desloratadine in Healthy Adults (Extensive Metabolizers)

| Parameter | Desloratadine | 3-Hydroxydesloratadine | Reference |

| Tmax (h) | ~3 | ~4.76 | [5] |

| Cmax (ng/mL) | ~3.98 | ~1.99 | [5] |

| AUC (ng·h/mL) | 56.9 | 32.3 | [5] |

| t1/2 (h) | ~27 | ~36 | [5] |

| Protein Binding (%) | 82-87 | 85-89 | [6] |

Table 2: Comparison of Desloratadine Pharmacokinetics in Extensive vs. Poor Metabolizers

| Parameter | Extensive Metabolizers | Poor Metabolizers | Fold Increase | Reference |

| Cmax | Normal | ~3-fold higher | 3x | [7] |

| AUC | Normal | ~6-fold higher | 6x | [7] |

| t1/2 | ~27 h | ~89 h | ~3.3x | [7] |

Note: Poor metabolizers have a decreased ability to form 3-hydroxydesloratadine.

Experimental Protocols

This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of desloratadine and 3-hydroxydesloratadine in human plasma using a deuterated internal standard.

Synthesis of Deuterated Desloratadine (Desloratadine-d5)

A plausible synthetic pathway for Desloratadine-d5 involves the initial synthesis of a deuterated piperidine precursor, followed by its incorporation into the tricyclic core structure to form deuterated Loratadine (Loratadine-d5), which is then converted to Desloratadine-d5.[8]

Step 1: Synthesis of N-methyl-4-piperidone-d5 A base-catalyzed deuterium exchange reaction can be employed. N-methyl-4-piperidone is dissolved in a mixture of deuterium oxide (D₂O) and a deuterated alcohol (e.g., methanol-d₄) with a catalytic amount of a base like sodium deuteroxide. The mixture is heated under reflux to achieve the desired level of deuteration.[8]

Step 2: Synthesis of Loratadine-d5 This can be achieved through a McMurry or Wittig reaction, coupling N-methyl-4-piperidone-d5 with 8-Chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one.[8]

Step 3: Conversion to Desloratadine-d5 The final step is the decarbethoxylation of Loratadine-d5. This is typically done by refluxing Loratadine-d5 in an alcoholic solvent with a strong base like sodium hydroxide or potassium hydroxide.[8]

Bioanalytical Method: LC-MS/MS Quantification

The following protocol is a representative example for the simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Desloratadine-d5).

-

Vortex the sample briefly.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes and the internal standard with a suitable elution solvent (e.g., a mixture of ammonia and methanol).[9]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series HPLC or equivalent

-

Mass Spectrometer: AB SCIEX API 4000 triple quadrupole mass spectrometer or equivalent

-

Analytical Column: Hypurity Advance (50 x 4.6 mm, 5 µm) or equivalent

-

Mobile Phase: A mixture of acetonitrile/methanol and ammonium formate buffer, run in an isocratic or gradient mode.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Ionization Mode: Positive ion electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Typical MRM Transitions for Desloratadine and its Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Desloratadine | 311.1 | 259.2 | [10] |

| 3-Hydroxydesloratadine | 327.1 | 275.1 | [10] |

| Desloratadine-d4 (IS) | 315.2 | 263.2 | [10] |

| 3-Hydroxydesloratadine-d4 (IS) | 331.1 | 279.1 | [10] |

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of desloratadine and a typical bioanalytical workflow.

References

- 1. Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy desloratadine-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3-Hydroxy desloratadine-d4, a key analytical standard in pharmaceutical research and development. It covers its chemical properties, role in bioanalytical methods, and relevant experimental protocols.

Core Compound Identification

This compound is the deuterium-labeled form of 3-Hydroxy desloratadine, the primary active metabolite of the second-generation antihistamine, Desloratadine. Due to its isotopic labeling, it serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and bioequivalence studies.

A summary of its key chemical identifiers is presented below.

| Parameter | Value | Reference |

| CAS Number | 1246819-99-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [1][2][4] |

| Molecular Weight | 330.84 g/mol | [1][3][4] |

| Synonyms | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5][6]cyclohepta[1,2-b]pyridin-3-ol-d4, Sch 45581-d4 | [1][2] |

Metabolic Pathway of Loratadine

Desloratadine is the active metabolite of Loratadine, and it is further metabolized to 3-Hydroxy desloratadine. This metabolic cascade is a critical aspect of the pharmacokinetics of these antihistamines.

Pharmacokinetic Profile of Desloratadine and 3-Hydroxy Desloratadine

The pharmacokinetic properties of Desloratadine and its metabolite, 3-Hydroxy desloratadine, have been well-characterized in healthy adults. A summary of key parameters following a 5 mg oral dose of Desloratadine is provided below.

| Parameter | Desloratadine | 3-Hydroxy Desloratadine | Reference |

| Tmax (hours) | 3.17 | 4.76 | [7][8] |

| Cmax (µg/L) | 3.98 | 1.99 | [7][8] |

| AUC (0-24h) (µg/L*h) | 56.9 | 32.3 | [7][8] |

| Half-life (t½) (hours) | 26.8 | 36 | [7][8] |

| Protein Binding | 82% - 87% | 85% - 89% | [9] |

Experimental Protocols: Bioanalytical Quantification

This compound is crucial for the accurate quantification of 3-Hydroxy desloratadine in biological matrices. Below are representative experimental protocols for LC-MS/MS analysis in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Precondition a 15 mg SPEC SCX solid-phase extraction plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.[1]

-

Dilute a 250 µL plasma sample with 500 µL of 2% formic acid solution.[1]

-

Apply the diluted sample to the preconditioned SPE plate under a vacuum of approximately 5 in. Hg.[1]

-

Wash the plate sequentially with 400 µL of 2% formic acid solution, followed by 400 µL of 2% formic acid in a 70:30 (v/v) acetonitrile:methanol solution.[1]

-

Elute the analyte and internal standard using two 200 µL aliquots of 4% ammonium hydroxide in a 45:45:10 (v/v/v) methanol:acetonitrile:water solution.[1]

-

Dry the eluent under a stream of nitrogen.[1]

-

Reconstitute the dried residue in 150 µL of the mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a generalized workflow for the analysis of plasma samples.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition | Reference |

| HPLC Column | C18, 2 x 50 mm | [1] |

| Mobile Phase A | 10 mM ammonium formate in methanol with 0.2% formic acid | [1] |

| Mobile Phase B | 10 mM ammonium formate in water with 0.2% formic acid | [1] |

| Flow Rate | 250 µL/min (gradient elution) | [1] |

| Ionization Mode | Positive Ion Electrospray (ESI+) | [1] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |

| MRM Transition (3-Hydroxy desloratadine) | m/z 327.2 → m/z 275.1 | [1] |

| MRM Transition (this compound) | m/z 331.10 → m/z 279.10 | [5] |

Synthesis Overview

While this compound is typically acquired from specialized chemical suppliers, its non-labeled counterpart, 3-Hydroxy desloratadine, has been synthesized in a multi-step process. The synthesis confirms the structure of this major metabolite of Loratadine. One reported synthesis starts from 3-methyl pyridine and involves twelve steps to yield the final product.[10] The deuterated version would be prepared using an appropriately labeled precursor during the synthesis.

References

- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpbs.com [ijpbs.com]

- 6. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medicine.com [medicine.com]

- 10. jocpr.com [jocpr.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Review of Desloratadine and its Metabolites

Introduction

Desloratadine is a second-generation, long-acting tricyclic antihistamine and the major active metabolite of loratadine.[1][2] It functions as a potent and selective peripheral histamine H1 receptor inverse agonist, making it effective for the treatment of allergic rhinitis and chronic idiopathic urticaria.[2][3] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[4][5] This review provides a comprehensive technical overview of the pharmacodynamics, pharmacokinetics, metabolism, and analytical methodologies related to desloratadine and its principal metabolites.

Pharmacodynamics

Mechanism of Action at the H1 Receptor

Desloratadine's primary mechanism of action is its high-affinity inverse agonism at the histamine H1 receptor.[2] Receptor binding data show a significant interaction with the human H1 receptor at therapeutic concentrations (2 to 3 ng/mL).[6] As an inverse agonist, it not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor. This leads to the stabilization of the receptor in an inactive state, preventing the downstream signaling that causes allergic symptoms.[7] In vitro studies have demonstrated that desloratadine's binding affinity for the H1 receptor is significantly higher than that of its parent drug, loratadine.[3][8]

Anti-Inflammatory Effects

Beyond its antihistaminic activity, desloratadine exhibits distinct anti-inflammatory properties.[4][9] These effects are mediated, in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7][10] By reducing the constitutive and histamine-stimulated activity of NF-κB, desloratadine can inhibit the release of pro-inflammatory cytokines and chemokines from human mast cells and basophils.[9][10] This attenuates the recruitment and activation of inflammatory cells like eosinophils, further mitigating the allergic inflammatory response.[4]

Pharmacokinetics: ADME Profile

Absorption and Distribution

Desloratadine is well-absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately 3 hours.[1][11] Its absorption is not significantly affected by food or grapefruit juice.[3][4][6] The pharmacokinetics are linear over a dosage range of 5-20 mg.[3] Desloratadine is highly bound to plasma proteins, with a binding percentage of 82-87%.[1][2]

Metabolism

Desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine, which is an active metabolite.[1][3] This metabolite is subsequently inactivated via glucuronidation.[3][12] The metabolic process is unique and involves a sequential, three-step reaction:

-

N-glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 (UGT2B10).[2][13]

-

3-hydroxylation of the resulting desloratadine N-glucuronide by Cytochrome P450 2C8 (CYP2C8).[2][13]

-

Non-enzymatic deconjugation (hydrolysis) of the N-glucuronide to yield 3-hydroxydesloratadine.[2][13]

This complex pathway explains why early in vitro studies using liver microsomes failed to generate the metabolite, as both NADPH (for CYP enzymes) and UDPGA (for UGT enzymes) are required simultaneously.[14]

Phenotypic polymorphism exists, leading to a "poor metabolizer" status in some individuals (approximately 2% of Caucasians and 18% of people of African descent), who have a decreased ability to form 3-hydroxydesloratadine.[2][15] In these individuals, desloratadine exposure is increased, but this has not been associated with clinically relevant changes in the safety profile.[2][15]

Excretion

Desloratadine and its metabolites are eliminated in both urine and feces.[2] Approximately 87% of a radiolabeled dose is recovered equally in urine and feces as metabolites.[1] The elimination half-life of desloratadine in normal metabolizers is approximately 27 hours, which supports a once-daily dosing regimen.[1][2][4] The half-life of 3-hydroxydesloratadine is longer, at approximately 36 hours.[16]

Data Summary: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for desloratadine and its primary active metabolite, 3-hydroxydesloratadine.

Table 1: Pharmacokinetic Parameters of Desloratadine in Healthy Adults (5 mg once daily)

| Parameter | Mean Value | Range/Details | Citation |

|---|---|---|---|

| Tmax (hours) | 3.0 - 3.17 | - | [1][16] |

| Cmax (µg/L) | 3.98 | Steady-state | [16] |

| AUC (0-24h) (µg/L·h) | 56.9 | Steady-state | [16] |

| Half-life (t½) (hours) | 26.8 - 27 | - | [1][2][16] |

| Protein Binding (%) | 82 - 87 | - |[1][2] |

Table 2: Pharmacokinetic Parameters of 3-Hydroxydesloratadine in Healthy Adults

| Parameter | Mean Value | Range/Details | Citation |

|---|---|---|---|

| Tmax (hours) | 4.76 | - | [16] |

| Cmax (µg/L) | 1.99 | - | [16] |

| AUC (0-24h) (µg/L·h) | 32.3 | - | [16] |

| Half-life (t½) (hours) | 36.0 | - | [16] |

| Protein Binding (%) | 85 - 89 | - |[1] |

Table 3: Pharmacokinetic Parameters of Desloratadine in Special Populations

| Population | Parameter | Finding | Citation |

|---|---|---|---|

| Children (2-5 years) | Half-life (t½) | Mean: 16.4 hours | [1] |

| Children (6-11 years) | Half-life (t½) | Mean: 19.4 hours | [1] |

| Elderly | Cmax and AUC | 20% higher than younger adults | [1] |

| Elderly | Half-life (t½) | 33.7 hours | [1] |

| Hepatic Impairment | AUC & Half-life | Increased (~2.4-fold increase in AUC) | [1][6] |

| Renal Impairment | Cmax and AUC | Increased | [1] |

| Poor Metabolizers | Half-life (t½) | ~89 hours | [2] |

| Poor Metabolizers | Cmax | Threefold higher plasma concentrations |[2] |

Key Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Healthy Adults

This protocol is based on a multicenter, open-label trial to characterize the pharmacokinetic profile of desloratadine and 3-hydroxydesloratadine.[16]

-

Objective: To determine Cmax, Tmax, AUC(24h), and half-life after multiple doses.

-

Participants: 113 healthy adult volunteers (ages 19-70).

-

Intervention: A 5 mg oral dose of desloratadine administered once daily for 10 days.

-

Sample Collection: Blood samples were collected at predefined intervals after drug administration to measure plasma concentrations of desloratadine and 3-hydroxydesloratadine.

-

Analysis: Plasma concentrations were determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data. Steady-state was determined to be reached by day 7.

Protocol 2: In Vitro Metabolism Using Cryopreserved Human Hepatocytes (CHHs)

This protocol is derived from studies that successfully identified the metabolic pathway of 3-hydroxydesloratadine formation.[14]

-

Objective: To identify the enzymes responsible for 3-hydroxydesloratadine formation.

-

Methodology:

-

Incubation: Desloratadine was incubated with cryopreserved human hepatocytes (CHHs).

-

Cofactor Requirement: Incubations were performed in the presence of both NADPH (for P450 enzymes) and UDP-glucuronic acid (UDPGA, for UGT enzymes), which was found to be an obligatory requirement.[14]

-

Chemical Inhibition: Incubations were repeated in the presence of specific chemical inhibitors for various CYP and UGT enzymes to identify the key players. For example, gemfibrozil glucuronide (a CYP2C8 inhibitor) and nicotine (a UGT2B10 inhibitor) were used.[13][14]

-

Sample Analysis: The reaction was stopped, and samples were analyzed by LC-MS/MS to quantify the formation of 3-hydroxydesloratadine.

-

-

Key Findings: These experiments demonstrated that both UGT2B10 and CYP2C8 are essential for the formation of the metabolite. Inhibition of either enzyme significantly reduced or eliminated its production.[14]

Protocol 3: LC-MS/MS Method for Plasma Quantification

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for pharmacokinetic studies.[17]

-

Objective: Simultaneous determination of desloratadine and 3-hydroxydesloratadine in human plasma.

-

Sample Preparation: Liquid-liquid extraction with an organic solvent (e.g., ethyl ether).

-

Internal Standards: Deuterated forms of the analytes (e.g., [²H₄]desloratadine and [²H₄]3-OH desloratadine) are used for accurate quantification.[17]

-

Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., CAPCELL PAK C18, 50 mm x 2.0 mm, 5 µm).[17]

-

Mobile Phase: A mixture of aqueous buffer (e.g., 5mM ammonium formate) with organic solvents like methanol and acetonitrile.[17]

-

Detection: Positive ion electrospray tandem mass spectrometry (ESI-MS/MS).

-

Quantification: A calibration curve is generated using a weighted quadratic regression over a concentration range of 0.05–10 ng/mL for both analytes.[17]

Conclusion

Desloratadine is an effective H1 receptor inverse agonist with a well-characterized pharmacokinetic profile and a unique metabolic pathway. Its primary active metabolite, 3-hydroxydesloratadine, contributes to its overall therapeutic effect. The metabolism is notable for its sequential dependence on both a UGT (UGT2B10) and a CYP (CYP2C8) enzyme, a complexity that required advanced in vitro systems to elucidate. Understanding these metabolic pathways, the associated enzymatic players, and the pharmacokinetic parameters in various populations is critical for drug development professionals in optimizing clinical use and predicting potential drug-drug interactions. The detailed analytical and experimental protocols outlined provide a foundation for further research in this area.

References

- 1. medicine.com [medicine.com]

- 2. Desloratadine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 10. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clarinex, Clarinex RediTabs (desloratadine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adult and paediatric poor metabolisers of desloratadine: an assessment of pharmacokinetics and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3-Hydroxy Desloratadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 3-Hydroxy desloratadine, a primary active metabolite of the second-generation antihistamine, desloratadine. Understanding the solubility of this compound is critical for its preclinical and clinical development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual representation of a standard experimental workflow.

Introduction

3-Hydroxy desloratadine is a key metabolite in the biotransformation of loratadine and its active metabolite, desloratadine.[1][2] Its physicochemical properties, particularly its solubility in various aqueous and organic media, are fundamental parameters that dictate its behavior in both in vitro and in vivo systems. Poor aqueous solubility can pose significant challenges in the development of oral dosage forms, potentially leading to low or variable bioavailability. This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals containing this active metabolite.

Quantitative Solubility Data

The solubility of 3-Hydroxy desloratadine has been characterized in several common organic solvents and a mixed aqueous buffer system. The available data indicates a higher solubility in organic solvents compared to aqueous media, where it is described as sparingly soluble.[3]

Table 1: Quantitative Solubility of 3-Hydroxy Desloratadine in Various Solvents

| Solvent System | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~10[1][3] |

| Dimethylformamide (DMF) | ~10[1][3] |

| Ethanol | ~5[1][3] |

| 1:6 solution of DMF:PBS (pH 7.2) | ~0.14[1][3] |

| Aqueous Buffers | Sparingly soluble[3] |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent such as DMF and then dilute with the aqueous buffer of choice.[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a cornerstone of pre-formulation studies. The two primary methods employed are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol:

-

Preparation of Buffers: Prepare aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) as recommended by guidelines from organizations like the World Health Organization (WHO).[3] The pH of the buffers should be verified and adjusted at the experimental temperature (37 ± 1 °C).[3]

-

Addition of Compound: Add an excess amount of 3-Hydroxy desloratadine crystalline solid to a sealed vial containing a known volume of the desired solvent or buffer. The presence of excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Place the vials in an orbital shaker or other suitable agitation device capable of maintaining a constant temperature of 37 ± 1 °C.[3] Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[3] The time to reach equilibrium should be established by taking samples at various time points until the concentration of the dissolved compound remains constant.[3]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm pore size).

-

Quantification: Analyze the concentration of 3-Hydroxy desloratadine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Data Analysis: If using UV-Vis spectrophotometry, construct a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.[4] The concentration of the sample is then determined by interpolating its absorbance on the calibration curve. The final solubility is reported in mg/mL or µg/mL.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often used in early drug discovery to rapidly assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 3-Hydroxy desloratadine in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells containing the DMSO stock solution to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (e.g., 1.5 to 2 hours).[5][6]

-

Precipitation Detection and Quantification:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is defined as the highest concentration that does not show significant precipitation.

-

Direct UV Assay: After incubation, filter the solutions using a 96-well filter plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible microplate. The concentration of the dissolved compound is then determined using a pre-established calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the equilibrium solubility of 3-Hydroxy desloratadine using the shake-flask method followed by UV-Vis analysis.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

The solubility of 3-Hydroxy desloratadine is a critical parameter for its successful development as a pharmaceutical agent. This technical guide summarizes the available quantitative data, demonstrating higher solubility in organic solvents and limited solubility in aqueous media. Detailed protocols for both equilibrium and kinetic solubility determination are provided to assist researchers in obtaining reliable and reproducible data. The presented workflow visualization offers a clear and concise overview of the experimental process. A thorough understanding and characterization of the solubility profile of 3-Hydroxy desloratadine are essential for informed decision-making in formulation development and for optimizing its therapeutic potential.

References

physical and chemical properties of 3-Hydroxy desloratadine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Hydroxy desloratadine-d4, a deuterated analog of the active metabolite of Desloratadine. It is intended for researchers, scientists, and drug development professionals. This document details its properties, relevant biological pathways, and general experimental protocols where it is utilized as an internal standard.

Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 3-Hydroxy desloratadine. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1][2]

Below is a summary of its key physical and chemical properties:

| Property | Value | Reference(s) |

| Chemical Name | 8-Chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridin-3-ol | [2][5][6] |

| Synonyms | This compound; Sch 45581-d4 | [2] |

| Molecular Formula | C₁₉H₁₅D₄ClN₂O | [7][8][9] |

| Molecular Weight | 330.84 g/mol | [7][8][9] |

| CAS Number | 1246819-99-7 | [5][8][9] |

| Appearance | Light yellow solid | [7] |

| Melting Point | >220 °C (decomposes) | [7] |

| Solubility | Soluble in Methanol, DMSO, and DMF.[7][10] Sparingly soluble in aqueous buffers.[10] | [7][10] |

| Storage Conditions | Store at -20°C for long-term storage.[8] | [8] |

| Chemical Purity | ≥98% | [7][10] |

| Isotopic Purity | ≥99% (typically) | [7] |

Biological Context: Metabolism of Desloratadine

Desloratadine, a second-generation antihistamine, is the major active metabolite of loratadine.[3] It is further metabolized in the body, primarily to 3-Hydroxydesloratadine, which is also pharmacologically active.[11][12] This metabolic process is a two-step enzymatic conversion. Initially, Desloratadine undergoes N-glucuronidation by the enzyme UGT2B10. Subsequently, the resulting N-glucuronide is hydroxylated at the 3-position by CYP2C8 to form 3-Hydroxydesloratadine N-glucuronide, which is then non-enzymatically deconjugated to yield 3-Hydroxydesloratadine.[11]

Experimental Protocols

Due to its isotopic labeling, this compound is an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart in biological matrices.[1][2]

General Workflow for Quantification using LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of 3-Hydroxydesloratadine in a biological sample, such as plasma, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology for Synthesis

While detailed, step-by-step proprietary synthesis methods are not publicly available, a general synthesis of 3-hydroxydesloratadine has been reported in the scientific literature. One such method involves a twelve-step synthesis starting from 3-methyl pyridine.[13] The final step in this reported synthesis is the deprotection of a methoxy group to yield the hydroxyl group of 3-hydroxydesloratadine.[13] The synthesis of the deuterated analog would involve the use of deuterated reagents at the appropriate steps to introduce the four deuterium atoms onto the piperidinylidene ring.

Note: The synthesis of this compound should only be carried out by qualified personnel in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. amzeals.com [amzeals.com]

- 7. mybiosource.com [mybiosource.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Desloratadine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Hydroxy Desloratadine-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy desloratadine-d4 in human plasma. 3-Hydroxy desloratadine is the major active metabolite of desloratadine, a non-sedating antihistamine.[1] The deuterated analog, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of desloratadine and its metabolites.[2][3][4][5] This protocol provides a comprehensive workflow for the accurate measurement of this compound, which is crucial for its application as a reliable internal standard and for metabolic studies. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, and accuracy.

Introduction

Desloratadine is a potent, long-acting, non-sedating antihistamine used for the relief of allergy symptoms.[2][6] It is the primary active metabolite of loratadine.[7] Desloratadine is extensively metabolized in the body, with 3-hydroxy desloratadine being its major active metabolite.[1][7] Accurate quantification of desloratadine and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and drug-drug interaction studies.[8][9]

Stable isotope-labeled internal standards are critical for compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of LC-MS/MS assays.[10] this compound is a deuterated analog of 3-hydroxy desloratadine and is an ideal internal standard for the bioanalysis of desloratadine and its metabolites.[2][3][4][5] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

Desloratadine-d5 (Internal Standard, IS)

-

Human plasma (K2 EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Disodium hydrogen phosphate

-

Water (deionized, 18 MΩ·cm)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[1][13][14]

Stock and Working Solutions

-

Primary Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a methanol:water (50:50, v/v) mixture to create working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Desloratadine-d5 stock solution with methanol to a final concentration of 50 ng/mL.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract this compound and the internal standard from human plasma.[1][14]

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the Desloratadine-d5 internal standard working solution (50 ng/mL).[1]

-

Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex thoroughly.[1][14]

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1][14]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution, followed by two washes with 1 mL of water.[14]

-

Elute the analyte and internal standard with 1 mL of an eluent solution (e.g., 3% ammonia in methanol).[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[14]

-

Reconstitute the dried residue in 400 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[14]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Shimadzu HPLC or equivalent[1] |

| Column | Hypurity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | Solution A: Acetonitrile:Methanol (40:60, v/v)[1] Solution B: Methanol:Water (90:10, v/v)[1] Isocratic mixture of A:B (90:10, v/v) |

| Flow Rate | 1.0 mL/min[1][14] |

| Injection Volume | 15 µL[1][14] |

| Column Temperature | 40°C[13][14] |

| Run Time | Approximately 5 minutes[1][14] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | AB SCIEX API-4000 or equivalent[1] |

| Ionization Mode | Positive Ion Electrospray (ESI+)[1] |

| Ion Spray Voltage | 3000 V[1] |

| Source Temperature | 500°C[1] |

| Curtain Gas | 25 psi[1] |

| Nebulizer Gas (GS1) | 50 psi[1] |

| Heater Gas (GS2) | 40 psi[1] |

| Collision Gas (CAD) | 7 psi[1] |

| Dwell Time | 200 msec[1] |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 331.10 | 279.10[2][3] |

| Desloratadine-d5 (IS) | 316.20 | 264.30[1][13] |

Method Validation and Performance

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A quadratic regression with a weighting of 1/x² was used to fit the data. The method demonstrated excellent linearity over a concentration range of 100 pg/mL to 11,000 pg/mL.[1]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing replicate QC samples at low, medium, and high concentration levels.

Table 4: Precision and Accuracy Data

| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Nominal) | Inter-day Accuracy (% Nominal) |

| This compound | LLOQ | 100 | 5.1[1] | N/A | 99.9[1] | N/A |

| Low | 284 | N/A | N/A | N/A | N/A | |

| Medium | 4500 | N/A | N/A | N/A | N/A | |

| High | 9000 | N/A | N/A | N/A | N/A |

Note: The table is populated with representative data for 3-OH desloratadine from a cited source.[1] A full validation would be required for the specific quantification of this compound.

Diagrams

Caption: Experimental workflow for the quantification of this compound.

Caption: MRM transition for this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects. This method is suitable for use in clinical and non-clinical studies that require the accurate measurement of this compound, particularly in its role as an internal standard for the bioanalysis of desloratadine.

References

- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpbs.com [ijpbs.com]

- 3. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 8. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. clearsynth.com [clearsynth.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Desloratadine and 3-Hydroxydesloratadine in Human Plasma Using 3-Hydroxy desloratadine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of desloratadine (DES) and its active metabolite, 3-hydroxydesloratadine (3-OH DES), in human plasma. The use of a stable isotope-labeled internal standard, 3-Hydroxy desloratadine-d4 (3-OH DES-d4), ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and details the optimized chromatographic and mass spectrometric conditions. The method has been validated with excellent performance characteristics.

Introduction